8-Methylnona-1,3,8-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylnona-1,3,8-triene is an organic compound with the molecular formula C10H16 It is a triene, meaning it contains three double bonds within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylnona-1,3,8-triene can be achieved through various organic reactions. One common method involves the hydrosilylation of terminal alkynes using transition metal catalysts such as ruthenium or platinum . This reaction is highly regioselective and can produce the desired triene with good yields.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 8-Methylnona-1,3,8-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, producing saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) are common.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
8-Methylnona-1,3,8-triene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Research on its biological activity and potential as a bioactive compound is ongoing.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Methylnona-1,3,8-triene depends on its interaction with various molecular targets. Its double bonds can participate in reactions with enzymes and other biological molecules, leading to various biochemical effects. The specific pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
1,3,5-Hexatriene: Another triene with three double bonds, but with a different carbon chain length.
1,3,8-Nonatriene: Similar structure but without the methyl group at the eighth position.
Uniqueness: 8-Methylnona-1,3,8-triene is unique due to its specific arrangement of double bonds and the presence of a methyl group, which can influence its reactivity and properties compared to other trienes.
Properties
CAS No. |
109307-86-0 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
8-methylnona-1,3,8-triene |
InChI |
InChI=1S/C10H16/c1-4-5-6-7-8-9-10(2)3/h4-6H,1-2,7-9H2,3H3 |
InChI Key |
BOVRIGUOHDFQIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCCC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.